molecular formula C10H21SH<br>C10H22S B086614 1-Decanethiol CAS No. 143-10-2

1-Decanethiol

Cat. No. B086614
CAS RN: 143-10-2
M. Wt: 174.35 g/mol
InChI Key: VTXVGVNLYGSIAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Decanethiol and related compounds has been explored in several studies. The compound can be synthesized through routes that may involve carbon-sulfur bond formation or modification of existing thiol-containing compounds. While specific synthesis methods for 1-Decanethiol are not directly mentioned, methodologies similar to those used for related thiol compounds can be applied, considering the general reactivity of thiols and their precursors.

Molecular Structure Analysis

The molecular structure of 1-Decanethiol involves a ten-carbon chain (decane) terminated with a thiol group. This structure has been analyzed using techniques such as scanning tunneling microscopy, revealing details like lattice constants and orientations on surfaces like silver. For example, the self-assembly of decanethiol on Ag(111) surfaces has been studied, showing monatomic silver islands and molecular domains, indicating the ordered nature of the thiol's interaction with metal surfaces (A. Dhirani et al., 1995).

Chemical Reactions and Properties

1-Decanethiol participates in chemical reactions characteristic of thiols, such as thioacetalization and the formation of self-assembled monolayers on gold surfaces. For instance, decanethiolate self-assembled monolayers on Au(111) have been studied for their structure and behavior, indicating the compound's ability to form organized layers on metal surfaces and interact through the sulfur headgroup with the metal (Daniel J. Fuchs, P. Weiss, 2007).

Physical Properties Analysis

The physical properties of 1-Decanethiol, such as its phase, solubility, and thermal stability, are influenced by its molecular structure. The long carbon chain provides hydrophobic characteristics, while the thiol group contributes to its reactivity and ability to bind to metal surfaces. These properties are critical in its application in creating self-assembled monolayers and in surface chemistry.

Chemical Properties Analysis

The chemical properties of 1-Decanethiol, including its reactivity with metals and participation in thiol-based reactions, make it an important molecule in materials science and organic synthesis. Its ability to form monolayers on gold surfaces is particularly noted, providing a basis for various applications in nanotechnology and surface chemistry (Y. W. Yang, L. Fan, 2002).

Scientific Research Applications

  • Entrapment in Hydrogen-Bonded Templates : 1-Decanethiol has been studied for its interaction with a bimolecular self-assembled network. Perdigão et al. (2009) used scanning tunneling microscopy to investigate the deposition of 1-decanethiol onto a bimolecular network, revealing a new phase in which decanethiol molecules are trapped in a parallelogram arrangement, providing insights into supramolecular and substrate-adsorbate interactions (Perdigão, Staniec, Champness, & Beton, 2009).

  • Effect of Temperature on Self-Assembled Monolayers : The impact of temperature on the structure of self-assembled monolayers (SAMs) of decanethiol has been explored. Yamada, Wano, and Uosaki (2000) found that higher solution temperatures resulted in larger well-ordered domains of decanethiol on Au(111) surfaces (Yamada, Wano, & Uosaki, 2000).

  • Molecular Insertion into SAMs : Fuchs and Weiss (2007) demonstrated the insertion of 1,10-decanedithiol molecules into decanethiolate SAMs on Au{111}, highlighting the potential for creating specific molecular arrangements in SAMs (Fuchs & Weiss, 2007).

  • Electrochemical Adsorption and Desorption : Sumi, Wano, and Uosaki (2003) investigated the electrochemical characteristics of Au(111) electrodes in the presence of decanethiol, observing oxidative adsorption and reductive desorption processes (Sumi, Wano, & Uosaki, 2003).

  • Corrosion Inhibition : Belarbi et al. (2019) explored decanethiol as a corrosion inhibitor for carbon steels in CO2 environments, demonstrating its effectiveness in preventing corrosion, which is significant for applications in the oil and gas industry (Belarbi et al., 2019).

  • Tip Contamination in Atomic Force Microscopy : Nie and McIntyre (2007) studied the effects of 1-decanethiol contamination on atomic force microscopy tips, providing insights into the challenges of imaging and measurement at the nanoscale (Nie & McIntyre, 2007).

  • Formation of Low-Density Phases : Picraux, Zangmeister, and Batteas (2006) investigated the formation of low-density, flat-lying decanethiol phases on gold, which has implications for understanding the behavior of thiol-based SAMs (Picraux, Zangmeister, & Batteas, 2006).

  • Patterning of SAMs on Silver : Gillen et al. (1994) demonstrated a method for patterning self-assembled monolayers of decanethiol on silver, a technique useful for semiconductor and biosensor device fabrication (Gillen, Wight, Bennett, & Tarlov, 1994).

  • Electron Transport through Alkanethiolate Films : Stolarczyk and Bilewicz (2006) explored the efficiency of electron transport through alkanethiolate films decorated with gold nanoclusters, shedding light on the electrical properties of these films (Stolarczyk & Bilewicz, 2006).

  • Electrochemical Studies with Methylene Blue : Barou et al. (2012) conducted electrochemical studies of methylene blue at decanethiol-modified electrodes, contributing to our understanding of the interaction between organic molecules and modified surfaces (Barou, Bouvet, Heintz, & Meunier‐Prest, 2012).

Safety And Hazards

1-Decanethiol is considered hazardous. It can cause serious eye damage and may cause respiratory irritation . It is also very toxic in contact with skin and toxic if swallowed . It is incompatible with oxidizing agents, strong acids and bases, alkali metals, and nitric acid .

Relevant Papers The paper “Low energy electron interactions with 1-decanethiol self-assembled monolayers on Au (111)” discusses the interaction of 80 eV electrons with 1-Decanethiol SAMs on Au (111) surfaces . Another paper titled “Impact of gold-1-decanethiol-SAM formation and removal cycles on the surface properties of polycrystalline gold and SAM quality” studies the impact of 1-Decanethiol SAM formation and removal cycles on polycrystalline Au surfaces .

properties

IUPAC Name

decane-1-thiol
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InChI

InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3
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InChI Key

VTXVGVNLYGSIAR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCS
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Molecular Formula

CH3(CH2)9SH, C10H21SH, C10H22S
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DSSTOX Substance ID

DTXSID7059727
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Molecular Weight

174.35 g/mol
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Physical Description

1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor.
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Boiling Point

465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F
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Flash Point

209 °F (NIOSH, 2023), 98 °C, 209 °F
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84
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Vapor Density

Relative vapor density (air = 1): 6.0
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Vapor Pressure

0.03 [mmHg], Vapor pressure, Pa at 20 °C:
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Product Name

1-Decanethiol

CAS RN

143-10-2, 30174-58-4
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Melting Point

-15 °F (NIOSH, 2023), -26 °C, -15 °F
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Synthesis routes and methods

Procedure details

Also, decanethiol (C10H21SH) was used as a self-assembling compound. Namely, 80 mM of decanethiol were dissolved in 20 ml of n-hexane, whereby a 4-mM decanethiol/n-hexane solution was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
20 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,350
Citations
N Isa, KD Gibson, T Yan, W Hase… - The Journal of chemical …, 2004 - pubs.aip.org
… The 1-decanethiol monolayer surface model consists of 36 1-decanethiol molecules … The standing 1-decanethiol unit cell composed of four chains is shown schematically in Fig. …
Number of citations: 120 pubs.aip.org
M Hassanein, WT Ford - The Journal of Organic Chemistry, 1989 - ACS Publications
… latexes for autoxidation of 1-decanethiol,12 2,6-di-ferf-bu- tylphenol,13,14 and tetralin.14,15 This paper describes kinetics of the autoxidation of 1-decanethiol catalyzed by latex-bound …
Number of citations: 48 pubs.acs.org
US Tasić, T Yan, WL Hase - The Journal of Physical Chemistry B, 2006 - ACS Publications
… 1-decanethiol on Au{111}. The potential energy function for O( 3 P) + H-SAM inelastic collisions is written as where V surf is the potential for the 1-decanethiol … of 36 1-decanethiol chains …
Number of citations: 57 pubs.acs.org
AV Gadomska, SY Gadomsky, VT Varlamov - Kinetics and Catalysis, 2012 - Springer
… ν ≈ 100 units in the reaction with 1 decanethiol at a quinone diimine concentration of about … magnitude higher than that in the quinone diimine–1 decanethiol, in which the strength of S–…
Number of citations: 15 link.springer.com
HL Finke, JP McCullough, JF Messerly… - The Journal of Chemical …, 1970 - Elsevier
… 1-decanethiol were used. The first, I-decanethiol I, was dry and was used as received; the second, 1-decanethiol … hexanethiol, I-heptanethiol, and 1-decanethiol I, the temperatures of the …
Number of citations: 22 www.sciencedirect.com
RPS Fartaria, FFM Freitas, FMSS Fernandes - Journal of Electroanalytical …, 2005 - Elsevier
This work is a preliminary study towards the understanding of the adsorption and self-assembly mechanisms of alkylthiols on gold electrodes. Canonical Monte Carlo simulations were …
Number of citations: 19 www.sciencedirect.com
J Grzeskowiak, CA Ventrice - … of Vacuum Science & Technology A, 2019 - pubs.aip.org
… focuses on the interaction of 80 eV electrons with 1-decanethiol [CH 3 (CH 2 ) 9 SH… 1-decanethiol molecule was chosen for structural simplicity and because the growth of 1-decanethiol …
Number of citations: 2 pubs.aip.org
KD Gibson, N Isa, SJ Sibener - The Journal of chemical physics, 2003 - pubs.aip.org
A study of the scattering of Ar from a well-ordered standing-up phase of 1-decanethiol adsorbed on Au(111) at surface temperatures from 110 to 185 K is presented. The final energies …
Number of citations: 92 pubs.aip.org
WD Good, BL DePrater - The Journal of Physical Chemistry, 1966 - ACS Publications
… Density data for 1-decanethiol are from unpublished measurements of the Laramie Research Center. Values of cP are from unpublished measurements of this laboratory. Values of (bE/…
Number of citations: 13 pubs.acs.org
M Hassanein, WT Ford - Macromolecules, 1988 - ACS Publications
… -order rate dependence on 1-decanethiol. The relative zero-… the didecyl disulfide as well as 1-decanethiol in the polymer. We … We are continuing study of the kinetics of the 1-decanethiol …
Number of citations: 25 pubs.acs.org

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